molecular formula C14H16FN3O2 B5015015 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole

3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole

Cat. No. B5015015
M. Wt: 277.29 g/mol
InChI Key: UGDDEOIUDWPTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Scientific Research Applications

3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential anticancer activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the disruption of bacterial cell growth and division. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole. One direction is to further investigate its potential applications in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. This compound has been shown to have anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a treatment for inflammatory and pain-related disorders. Finally, future research could focus on the development of new synthetic methods for the production of this compound, which could lead to the development of new and more effective antimicrobial agents.

Synthesis Methods

The synthesis of 3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 4-fluorobenzyl chloride with 2-(2-isoxazolidinyl)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a mixture of hydrazine hydrate and acetic anhydride to give the final product. Another method involves the reaction of 4-fluorobenzyl hydrazine with ethyl 2-bromoacetate followed by cyclization with potassium carbonate to give the desired compound.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-12-4-2-11(3-5-12)10-13-16-14(20-17-13)6-8-18-7-1-9-19-18/h2-5H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDEOIUDWPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC2=NC(=NO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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